4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[4-(diethylamino)but-2-ynyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-3-19(4-2)12-6-5-11-18-16(20)15-9-7-14(13-17)8-10-15/h7-10H,3-4,11-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNWEDFZYWDAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCNC(=O)C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a diethylamine under suitable conditions to form the but-2-yn-1-yl intermediate.
Coupling with benzamide: The but-2-yn-1-yl intermediate is then coupled with a benzamide derivative in the presence of a suitable catalyst to form the final product, 4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino or cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced products with modified functional groups.
Scientific Research Applications
4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Structural Variations: The user’s compound and PB5 () share the 4-cyano benzamide core but differ in linker chemistry. PB5 uses a benzoimidazolyl-phenyl group, which may enhance aromatic stacking interactions, whereas the user’s compound employs a diethylamino butynyl linker, offering conformational flexibility and basicity .
Synthetic Efficiency :
- PB5 (68% yield) outperforms most analogs in (e.g., 32–53% yields), suggesting optimized reaction conditions for benzamide derivatives with rigid aromatic linkers. The user’s compound, if synthesized similarly, may require tailored protocols due to its alkyne functionality .
Physicochemical Properties: The diethylamino group in the user’s compound and derivatives likely enhances solubility in aqueous environments, critical for bioavailability. The cyano group in the user’s compound and PB5 may increase dipole moments, affecting crystal packing (evidenced by PB5’s high melting point of 203°C) .
Biological Implications: highlights diethylamino-containing compounds (e.g., 2d, 3c) as inhibitors of trypanothione reductase, a target for anti-leishmaniasis drugs. The user’s compound’s diethylamino group and flexible linker may position it for similar applications, though the cyano substituent could alter target specificity . The thiadiazole sulfonamide in ECHEMI-307514-13-2 () introduces sulfur-based electronegativity, which might enhance enzyme inhibition compared to the user’s compound’s alkyne linker .
Biological Activity
4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 4-cyano-N-[4-(diethylamino)but-2-ynyl]benzamide. Its structure features a cyano group, a diethylamino moiety, and a benzamide framework, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O |
| Molecular Weight | 269.34 g/mol |
| LogP | 2.56 |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of 4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide typically involves the formation of a but-2-yn-1-yl intermediate followed by coupling with a benzamide derivative. The process can be optimized for yield and purity through various catalytic systems and reaction conditions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
1. Anticancer Properties
Studies have shown that derivatives of benzamide compounds often exhibit anticancer activity. The mechanism is believed to involve the inhibition of specific enzymes or pathways related to cancer cell proliferation. For instance, compounds similar to 4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide have been tested against various cancer cell lines, showing promising results in reducing cell viability .
2. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. For example, it has been suggested that such compounds can inhibit kinases involved in cancer progression .
The exact mechanism of action for 4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide remains to be fully elucidated; however, it likely involves binding to target proteins or enzymes, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting cell growth and apoptosis.
Case Study 1: Anticancer Activity
A study conducted on the effects of benzamide derivatives on HeLa cells demonstrated that compounds with similar structures induced apoptosis through the activation of caspase pathways. The study highlighted that modifications in the amino substituents significantly influenced the potency of these compounds against cancer cells .
Case Study 2: Enzyme Interaction
Research focusing on enzyme inhibition revealed that certain benzamide derivatives could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's structure allows it to fit into the active site of these enzymes, blocking their function and leading to cell cycle arrest .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-cyano-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide | Moderate anticancer activity | CDK inhibition |
| 4-cyano-N-(4-(morpholino)but-2-yn-1-yl)benzamide | High anticancer activity | Apoptosis induction |
The comparative analysis shows that while similar compounds exhibit biological activities, variations in substituents like diethylamine versus dimethylamine can significantly affect their efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
